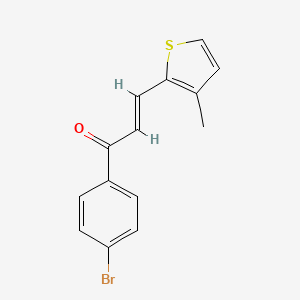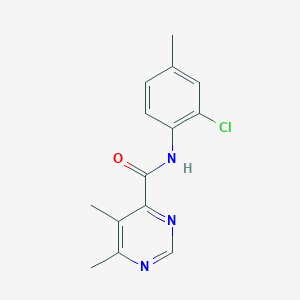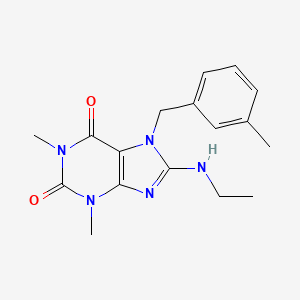![molecular formula C22H22N4O3S B2400193 methyl 5-(((4-isopropyl-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)methyl)furan-2-carboxylate CAS No. 1207039-93-7](/img/structure/B2400193.png)
methyl 5-(((4-isopropyl-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)methyl)furan-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 5-(((4-isopropyl-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)methyl)furan-2-carboxylate is a synthetic compound with a complex structure comprising a furan ring, pyrazolo[3,4-d]pyridazine moiety, and an ester group. This compound can be instrumental in the development of pharmaceuticals due to its potential bioactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5-(((4-isopropyl-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)methyl)furan-2-carboxylate typically involves multi-step reactions, including:
Formation of Pyrazolo[3,4-d]pyridazine Moiety: : Starting from hydrazine derivatives and 4-pyridazine carboxylic acid or its derivatives.
Thiol-Ether Linkage: : Introducing the thiol group to the pyrazolo[3,4-d]pyridazine moiety.
Furan Ring Formation and Esterification: : Employing furan carboxylic acid and converting it into its methyl ester.
Industrial Production Methods
In an industrial setting, large-scale synthesis involves:
Batch Reaction Processes: : Utilizing controlled reaction environments to ensure yield and purity.
Catalysts and Solvents: : Use of specific catalysts and solvents that aid in optimizing the reaction rate and product formation.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation and Reduction: : The compound can undergo oxidation to form corresponding sulfoxide or sulfone derivatives. Reduction can lead to the removal of the thiol group.
Substitution: : The aromatic rings within the compound can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: : Such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA).
Reducing Agents: : Including lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution Reagents: : Typically halogenating agents like bromine or chlorine for electrophilic substitution.
Major Products
Sulfoxides and Sulfones: : Formed from oxidation reactions.
De-thiolated Products: : Resulting from reduction processes.
Halogenated Derivatives: : Products of substitution reactions on the aromatic rings.
Wissenschaftliche Forschungsanwendungen
Chemistry
Catalysis: : The compound can serve as a ligand or intermediate in catalytic cycles.
Synthesis: : As a building block in the synthesis of more complex molecules.
Biology
Enzyme Inhibition: : Potential inhibitor for specific enzymes due to its structural properties.
Medicine
Drug Design: : Basis for the development of new pharmaceuticals targeting specific biological pathways.
Industry
Material Science: : Used in the creation of specialized polymers or advanced materials.
Wirkmechanismus
The mechanism of action for methyl 5-(((4-isopropyl-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)methyl)furan-2-carboxylate involves:
Molecular Targets: : It may interact with specific enzymes or receptors, altering their activity.
Pathways: : The compound can interfere with biochemical pathways, leading to its observed effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyrazolo[3,4-d]pyridazine Derivatives: : Compounds with similar core structures.
Furan-Based Esters: : Other molecules containing furan rings and ester groups.
Uniqueness
Structural Diversity: : Unique combination of the pyrazolo[3,4-d]pyridazine moiety and furan ring.
Reactivity Profile: : Distinct reaction pathways and products compared to other compounds with similar functionalities.
This compound, with its multi-faceted chemical nature, showcases a promising horizon in various fields, from pharmaceuticals to industrial chemistry
Eigenschaften
IUPAC Name |
methyl 5-[[1-(4-methylphenyl)-4-propan-2-ylpyrazolo[3,4-d]pyridazin-7-yl]sulfanylmethyl]furan-2-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O3S/c1-13(2)19-17-11-23-26(15-7-5-14(3)6-8-15)20(17)21(25-24-19)30-12-16-9-10-18(29-16)22(27)28-4/h5-11,13H,12H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSQHRMOOIALBCM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C3=C(C=N2)C(=NN=C3SCC4=CC=C(O4)C(=O)OC)C(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
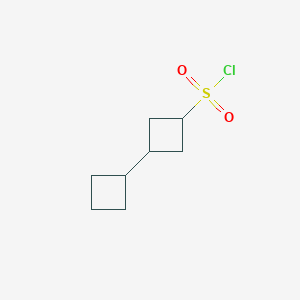
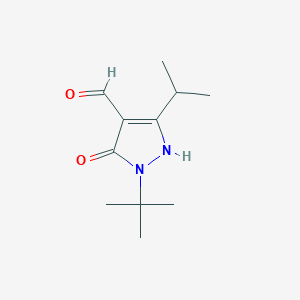
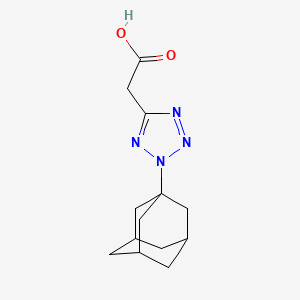
![3-(2,2-dimethoxyethyl)-5-(2-propynylsulfanyl)-4-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazole](/img/structure/B2400118.png)
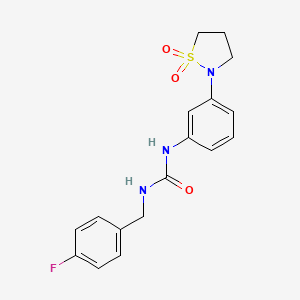
![8-(2-((2,5-dimethoxyphenyl)amino)ethyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2400122.png)
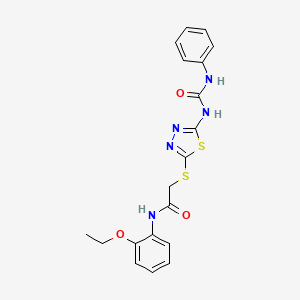
![Tert-butyl 2-({[1-(prop-2-yn-1-yl)piperidin-4-yl]formamido}methyl)pyrrolidine-1-carboxylate](/img/structure/B2400124.png)
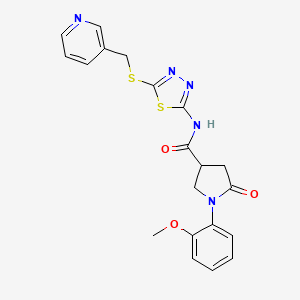
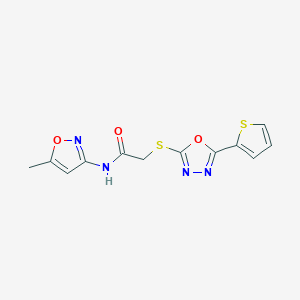
![8-[(4-Benzylpiperazin-1-yl)methyl]-1,3-dimethyl-7-(naphthalen-1-ylmethyl)purine-2,6-dione](/img/structure/B2400128.png)
